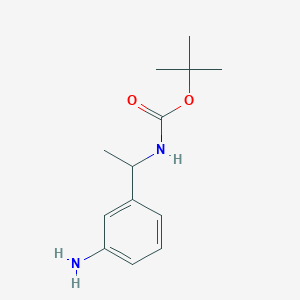
tert-Butyl (1-(3-aminophenyl)ethyl)carbamate
Overview
Description
Tert-Butyl (1-(3-aminophenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
tert-Butyl (1-(3-aminophenyl)ethyl)carbamate, also known as tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate, is a compound with significant potential in biological research and pharmaceutical applications. Its structure includes a tert-butyl group, an aminophenyl moiety, and a carbamate functional group, which contribute to its unique chemical properties and biological activities.
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.32 g/mol
- CAS Number : 2241107-77-5
The presence of the tert-butyl group provides steric hindrance, influencing the compound's binding affinity and reactivity. The aminophenyl group is capable of forming hydrogen bonds and engaging in π-π interactions, while the carbamate can undergo hydrolysis under physiological conditions, releasing active intermediates .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may act as a precursor for synthesizing bioactive molecules and potential pharmaceuticals. Its mechanism includes:
- Hydrogen Bonding : The aminophenyl group can participate in hydrogen bonding with target proteins.
- Steric Effects : The bulky tert-butyl group may influence the accessibility of the compound to its targets.
- Hydrolysis : The carbamate group can hydrolyze, leading to the release of reactive species that may exert biological effects .
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities, particularly in the context of drug development:
1. Antiviral Activity
A study on peptidomimetic compounds demonstrated that modifications similar to those found in this compound could enhance inhibitory activity against viral proteases, such as SARS-CoV 3CL protease. This suggests potential applications in antiviral drug design .
2. Neuroprotective Effects
Research has indicated that compounds with structural similarities to this compound may possess neuroprotective properties. For instance, studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage .
3. Pharmaceutical Research
As an N-Boc protected amine, this compound is utilized in various synthetic routes for developing pharmaceutical agents. The stability provided by the Boc protection enhances reactivity in synthetic applications, making it valuable in organic chemistry and drug development .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds or derivatives:
Properties
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKBDHFLADZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587632 | |
| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180079-59-8 | |
| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














